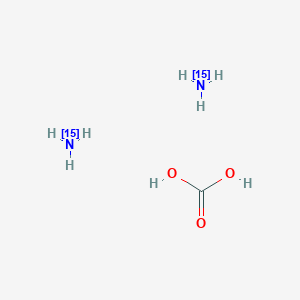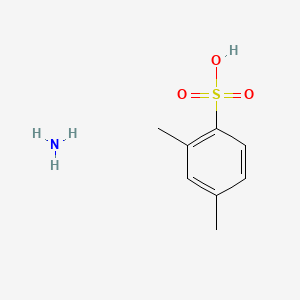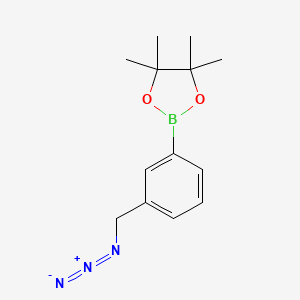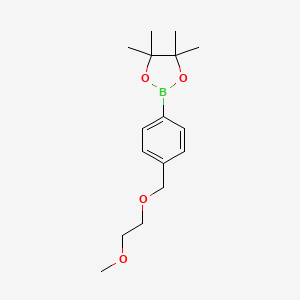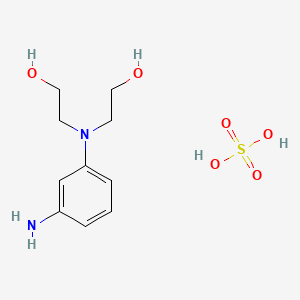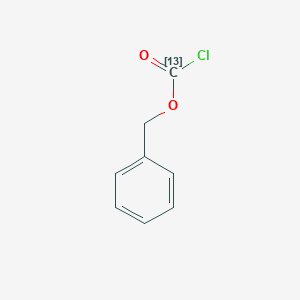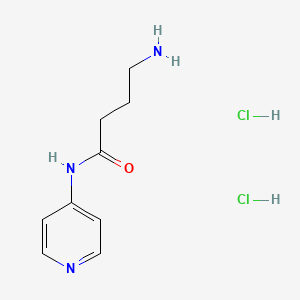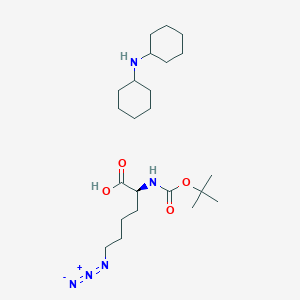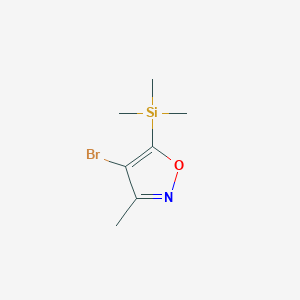
4-Bromo-3-methyl-5-(trimethylsilyl)isoxazole
Übersicht
Beschreibung
4-Bromo-3-methyl-5-(trimethylsilyl)isoxazole is an organic compound that is used in a variety of scientific research and laboratory experiments. It is a useful reagent for the synthesis of various organic compounds, such as amines, alcohols, and ketones. It is also used to study the mechanism of action of certain enzymes and to investigate the biochemical and physiological effects of certain drugs.
Wissenschaftliche Forschungsanwendungen
Regioselective Halodesilylation
Isoxazoles, including derivatives similar to 4-Bromo-3-methyl-5-(trimethylsilyl)isoxazole, undergo regioselective halodesilylation. This process involves the selective removal of the trimethylsilyl group in the presence of halogens like bromine, leading to the formation of halogenated isoxazoles. Such reactions are valuable for introducing halogen atoms at specific positions of the isoxazole ring, enabling further chemical modifications (Effenberger & Krebs, 1984).
Synthesis of Isoxazole Derivatives
Methyl (trimethylsilylmethyl)acetylenecarboxylate, a compound structurally related to 4-Bromo-3-methyl-5-(trimethylsilyl)isoxazole, reacts with nitrile oxides to form cycloadducts leading to isoxazole derivatives. These derivatives are obtained through a process involving reduction, acetylation, and a fluoride ion-promoted elimination reaction. Such methodologies provide novel access to fused isoxazole rings, expanding the scope of isoxazole-based chemical synthesis (Hojo, Tomita, & Hosomi, 1993).
Precursor to Isoxazole-fused Heterocycles
The bromination of 3-aryl-5-methyl-isoxazole-4-carboxylates, closely related to 4-Bromo-3-methyl-5-(trimethylsilyl)isoxazole, has been studied extensively. These compounds serve as precursors for the synthesis of 3-aryl-5-formyl-isoxazole-4-carboxylates, which are subsequently utilized in the creation of isoxazole-fused heterocycles. This research highlights the potential of brominated isoxazoles in the synthesis of complex heterocyclic compounds (Roy, Rajaraman, & Batra, 2004).
Eigenschaften
IUPAC Name |
(4-bromo-3-methyl-1,2-oxazol-5-yl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrNOSi/c1-5-6(8)7(10-9-5)11(2,3)4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPMZZKTVORQSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1Br)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-methyl-5-(trimethylsilyl)isoxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B1528103.png)
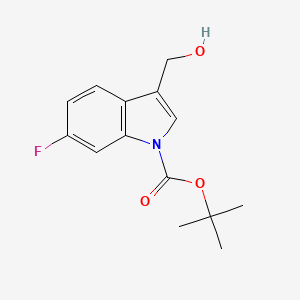
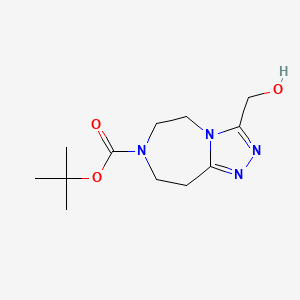
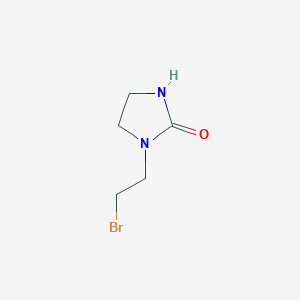
![7-Benzyl-5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1528108.png)
